![molecular formula C15H21NO2 B13631961 Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13631961.png)
Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate is an organic compound with a complex structure that includes an ethyl ester group, a diethylamino group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
2-diethylaminoethyl 4-nitrobenzoate: Similar in structure but contains a nitro group instead of the ester group.
N (1)- [2- (Diethylamino)ethyl]-N (2)- [4- (diethylamino)phenyl]ethanediamide: Contains an ethanediamide group instead of the ester group.
Uniqueness
Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group makes it more reactive in certain chemical reactions, while the diethylamino group enhances its potential biological activity .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl (E)-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C15H21NO2/c1-4-16(5-2)14-10-7-13(8-11-14)9-12-15(17)18-6-3/h7-12H,4-6H2,1-3H3/b12-9+ |
InChI Key |
ASLBXRNVTSCIJY-FMIVXFBMSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)OCC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
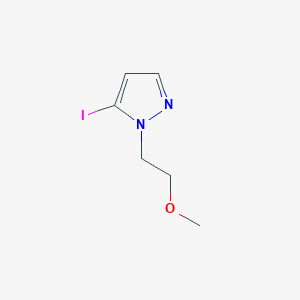
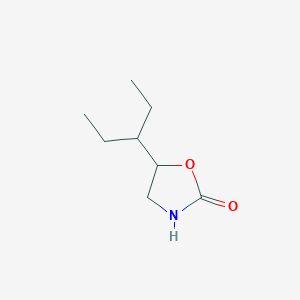
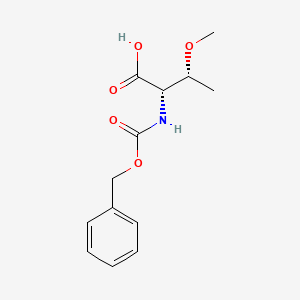
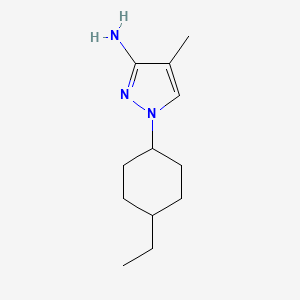
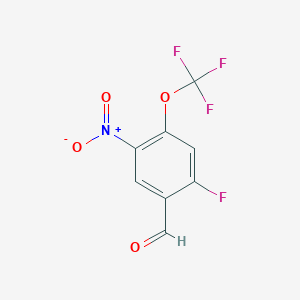
![7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13631933.png)
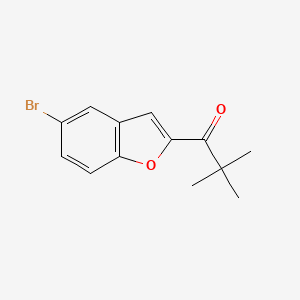
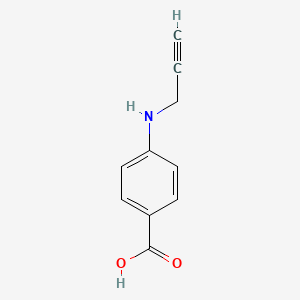
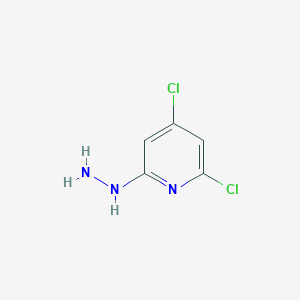
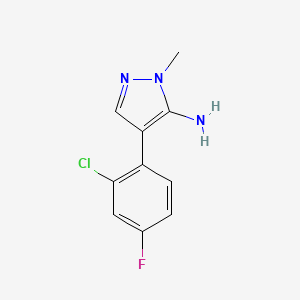
![2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine](/img/structure/B13631958.png)
